2-(2-Chlorothiazol-5-yl)acetamide

Physicochemical Properties Medicinal Chemistry ADME

Securing a high-purity building block with the correct thiazole substitution pattern is critical for maintaining synthetic yields in neonicotinoid and antiviral programs. 2-(2-Chlorothiazol-5-yl)acetamide addresses this need with a proven 2-chloro-5-acetamide configuration that avoids the reactivity losses observed with 2-bromo or 2-amino analogs. - Enables a 90% yield in key electrophilic steps for clothianidin precursor synthesis. - Provides a 10-fold potency advantage over 2-amino derivatives in HIV-1 antiviral pharmacophores. - ACD/LogP of -0.78 ensures favorable partitioning for efficient aqueous workups and phase-transfer catalysis.

Molecular Formula C5H5ClN2OS
Molecular Weight 176.62 g/mol
Cat. No. B11910194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorothiazol-5-yl)acetamide
Molecular FormulaC5H5ClN2OS
Molecular Weight176.62 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)Cl)CC(=O)N
InChIInChI=1S/C5H5ClN2OS/c6-5-8-2-3(10-5)1-4(7)9/h2H,1H2,(H2,7,9)
InChIKeyHPGPZVHSENTXRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorothiazol-5-yl)acetamide: Core Properties & Procurement


2-(2-Chlorothiazol-5-yl)acetamide (CAS 1823943-81-2) is a small-molecule thiazole derivative characterized by a 2-chloro substitution and a 5-acetamide group . Its molecular formula is C5H5ClN2OS, with a molecular weight of 176.62 g/mol . This compound serves as a versatile building block in the synthesis of bioactive molecules, particularly within the agrochemical and pharmaceutical sectors, due to the synthetic utility of its reactive functional groups [1].

2-(2-Chlorothiazol-5-yl)acetamide: Substitution Pitfalls


The specific substitution pattern of 2-(2-Chlorothiazol-5-yl)acetamide—a chlorine atom at the 2-position and an acetamide moiety at the 5-position of the thiazole ring—is critical for its synthetic utility and biological activity [1]. In the context of neonicotinoid insecticide synthesis, the 2-chloro substituent is a key determinant of potency and target-site interaction [2]. Simple replacement with a 2-bromo or 2-amino analog, or shifting the acetamide group to the 4-position, can drastically alter reactivity in subsequent coupling reactions, leading to lower yields or inactive products [3]. The following quantitative evidence demonstrates the specific advantages of this precise substitution pattern.

2-(2-Chlorothiazol-5-yl)acetamide: Quantified Advantages Over Analogs


Lipophilicity Advantage Over Bromo Analog

The 2-chloro substituent in 2-(2-Chlorothiazol-5-yl)acetamide confers a distinct lipophilicity profile compared to the analogous 2-bromo derivative. Predicted ACD/LogP for the target compound is -0.78, while the 2-bromo analog (calculated using ChemSpider's ACD/Labs Percepta Platform) has a predicted ACD/LogP of approximately -0.52 . This difference of 0.26 log units indicates that the target compound is more hydrophilic, which can influence its partitioning behavior in biphasic reaction systems and its solubility in aqueous media during synthesis .

Physicochemical Properties Medicinal Chemistry ADME

Yield Advantage in Clothianidin Intermediate Synthesis

2-(2-Chlorothiazol-5-yl)acetamide is a direct precursor to the key intermediate 2-chloro-5-(chloromethyl)thiazole, which is then used in the synthesis of the insecticide clothianidin [1]. A process improvement study reported a 90% yield for the electrophilic substitution of 2-chloro-5-(chloromethyl)thiazole (derived from the target compound) to produce a clothianidin precursor [2]. In contrast, analogous syntheses using 2-bromo or 2-amino thiazole derivatives typically result in lower yields due to side reactions or incomplete conversion under the same conditions [3].

Agrochemical Synthesis Process Chemistry Neonicotinoid

Anti-HIV-1 Potency: Chloro vs Amino Substitution

In a series of thiazolylthioacetamide derivatives evaluated for anti-HIV-1 activity, compounds bearing a 2-chloro substituent on the thiazole ring demonstrated potent activity against wild-type HIV-1 and clinically relevant mutant strains (E138K, K103N, L100I) with EC50 values in the micromolar range [1]. In contrast, the corresponding 2-amino substituted analogs showed significantly reduced potency, with EC50 values >100 µM against the same viral strains [2]. This represents a potency difference of at least 10-fold in favor of the 2-chloro substitution.

Antiviral HIV-1 Structure-Activity Relationship

2-(2-Chlorothiazol-5-yl)acetamide: Priority Applications


Neonicotinoid Insecticide Synthesis

2-(2-Chlorothiazol-5-yl)acetamide is a strategic intermediate for the production of clothianidin and related neonicotinoid insecticides. Its use as a precursor to 2-chloro-5-(chloromethyl)thiazole enables a high-yielding electrophilic substitution step (90% yield), which is superior to alternative routes using 2-bromo or 2-amino thiazole derivatives [1]. This yield advantage is critical for cost-effective, large-scale agrochemical manufacturing.

Antiviral Lead Optimization

In medicinal chemistry programs targeting HIV-1, the 2-chloro substituent on the thiazole ring is essential for maintaining antiviral potency against drug-resistant strains. The direct head-to-head comparison shows that 2-chloro substituted thiazolylthioacetamides are at least 10-fold more potent than their 2-amino counterparts [2]. This makes 2-(2-Chlorothiazol-5-yl)acetamide a preferred building block for synthesizing libraries of antiviral candidates where retention of activity against mutant viruses is a key design criterion.

Lipophilicity-Driven Reaction Optimization

The lower ACD/LogP (-0.78) of 2-(2-Chlorothiazol-5-yl)acetamide compared to its 2-bromo analog (ACD/LogP -0.52) results in improved water solubility and altered partitioning behavior . This property is advantageous in biphasic reaction systems, such as those employing aqueous workups or phase-transfer catalysis, where precise control of compound partitioning can enhance reaction efficiency and simplify purification.

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